

# [Lys5,MeLeu9,Nle10]-NKA(4-10): A Comprehensive Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *[Lys5,MeLeu9,Nle10]-NKA(4-10)*

Cat. No.: B109922

[Get Quote](#)

For researchers, scientists, and drug development professionals, this document provides an in-depth technical overview of the selective and potent neurokinin-2 (NK2) receptor agonist, **[Lys5,MeLeu9,Nle10]-NKA(4-10)**, including its chemical properties, biological activity, and relevant experimental protocols.

## Core Compound Details

| Property          | Value                             | Reference |
|-------------------|-----------------------------------|-----------|
| CAS Number        | 137565-28-7                       | [1][2][3] |
| Molecular Formula | C39H65N9O9                        | [1][2]    |
| Molecular Weight  | 804.0 g/mol                       | [2]       |
| Sequence          | Asp-Lys-Phe-Val-Gly-Leu(N-Me)-Nle | [4]       |
| Appearance        | White to off-white solid          | [4]       |
| Storage           | Store at -20°C, desiccated        | [1][2]    |

## Biological Activity and Selectivity

**[Lys5,MeLeu9,Nle10]-NKA(4-10)** is a highly selective and potent agonist for the tachykinin NK2 receptor.[2][5] Its primary mechanism of action involves the stimulation of NK2 receptors, which are predominantly located in the smooth muscle of the gastrointestinal, respiratory, and urinary tracts.[4] Activation of the NK2 receptor by agonists like **[Lys5,MeLeu9,Nle10]-NKA(4-10)** leads to the stimulation of phospholipase C, resulting in an elevation of intracellular calcium levels and subsequent smooth muscle contraction.[4]

This compound has demonstrated significant prokinetic activity, inducing dose-dependent contractions in various tissues.[1] While it is highly selective for the NK2 receptor, it also has some affinity for the neurokinin-1 (NK1) receptor, which can lead to side effects such as dermal flushing at higher concentrations.[6]

## Quantitative Biological Data

| Parameter                  | Value  | Species/Tissue | Reference |
|----------------------------|--------|----------------|-----------|
| IC50                       | 6.1 nM | -              | [5]       |
| EC50 (Bladder Contraction) | 10 nM  | Rat            | [5]       |
| EC50 (Fundus Contraction)  | 117 nM | Rat            | [5]       |

## Signaling Pathway

The binding of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** to the G-protein coupled NK2 receptor initiates a signaling cascade that is central to its physiological effects. The diagram below illustrates this pathway.



[Click to download full resolution via product page](#)

### NK2 Receptor Signaling Pathway

## Experimental Protocols

The following are summaries of experimental methodologies that have been employed in the study of **[Lys5,MeLeu9,Nle10]-NKA(4-10)**.

### In Vivo Studies in Rats for Urination and Defecation

This protocol, adapted from Cook et al. (2022), is designed to assess the effects of **[Lys5,MeLeu9,Nle10]-NKA(4-10)** on urination and defecation in rats.[\[6\]](#)

#### Experimental Workflow



[Click to download full resolution via product page](#)

### In Vivo Urination and Defecation Assay Workflow

#### Drug Preparation:

- **[Lys5,MeLeu9,Nle10]-NKA(4-10):** Dissolved in saline to a stock concentration of 10 mg/mL and then diluted to final concentrations of 0.01-0.1 mg/mL.[6]
- NK2R Antagonist (GR159897): Solubilized in DMSO at 50 mM and then diluted with saline to a final concentration of 1 mg/mL in 4.8% DMSO.[6]

- NK1R Antagonist (CP-99,994): Dissolved in saline at a concentration of 1 mg/mL.[\[6\]](#)

Procedure:

- Animals are acclimated to the testing environment.
- For antagonist studies, the respective antagonist or vehicle is administered prior to the agonist.
- **[Lys5,MeLeu9,Nle10]-NKA(4-10)** or saline is administered subcutaneously at doses ranging from 10 to 100 µg/kg.[\[6\]](#)
- Animals are observed for 30 minutes, and endpoints such as urine volume, number of urination events, latency to urinate, defecation, and dermal flushing are recorded.[\[6\]](#)

## In Vivo Studies in Minipigs for Bladder and Colorectal Pressure

This protocol, referenced from MedchemExpress, details the assessment of **[Lys5,MeLeu9,Nle10]-NKA(4-10)**'s effect on bladder and colorectal pressure in minipigs.[\[1\]](#)

Drug Administration:

- Subcutaneous (s.c.): Doses ranging from 30-100 µg/kg.[\[1\]](#)
- Intravenous (i.v.): 0.3 µg/kg.[\[1\]](#)
- Intranasal (i.n.): 100 µg/kg.[\[1\]](#)

Procedure:

- Catheters are placed to measure bladder and colorectal pressures.
- **[Lys5,MeLeu9,Nle10]-NKA(4-10)** is administered via the chosen route.
- Peak bladder and colorectal pressures are recorded and analyzed.

- For antagonist studies, the NK2R antagonist GR159897 (1 mg/kg, i.v.) is administered 15 minutes prior to the agonist.[\[1\]](#)

## Suppliers

A number of chemical suppliers offer **[Lys5,MeLeu9,Nle10]-NKA(4-10)** for research purposes. It is important to note that product availability may vary. Potential suppliers include:

- MedchemExpress[\[4\]](#)
- APExBIO[\[6\]](#)
- Sigma-Aldrich[\[1\]](#)
- GlpBio
- DC Chemicals
- AOBIOS

Note: Tocris Bioscience has discontinued this product.[\[2\]](#)

This technical guide provides a summary of the currently available information on **[Lys5,MeLeu9,Nle10]-NKA(4-10)**. Researchers are encouraged to consult the primary literature for more detailed information and to verify product specifications with their chosen supplier.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Tachykinin NK2 receptor antagonists for the treatment of irritable bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Challenging activity and signaling bias in tachykinin NK1 and NK2 receptors by truncated neuropeptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. [Lys5,MeLeu9,Nle10]-NKA(4-10) | CAS 137565-28-7 | Tocris Bioscience [tocris.com]
- 6. [Lys5,MeLeu9,Nle10]-NKA(4–10) induces neurokinin 2 receptor mediated urination and defecation and neurokinin 1 receptor mediated flushing in rats: measured using the rapid detection voiding assay - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [[Lys5,MeLeu9,Nle10]-NKA(4-10): A Comprehensive Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b109922#lys5-melev9-nle10-nka-4-10-cas-number-and-suppliers]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)